Home > Products > Screening Compounds P121760 > Pasireotide pamoate
Pasireotide pamoate - 396091-79-5

Pasireotide pamoate

Catalog Number: EVT-278882
CAS Number: 396091-79-5
Molecular Formula: C81H82N10O15
Molecular Weight: 1435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
See also: Pasireotide (has active moiety).
Classification

Pasireotide pamoate falls under the category of small molecules and specifically belongs to the class of somatostatin analogs. Its primary mechanism involves mimicking natural somatostatin, thereby exerting inhibitory effects on hormone secretion.

Synthesis Analysis

The synthesis of pasireotide pamoate involves a solid-phase peptide synthesis method that consists of nine critical steps. The process begins with commercially available raw materials, which are subjected to rigorous quality control measures throughout the synthesis. The final product is produced as an amorphous powder, with no crystalline form identified .

Key Synthesis Steps:

  1. Solid-Phase Peptide Synthesis: The initial steps involve the sequential addition of amino acids to a solid support.
  2. Cyclization: Following chain elongation, cyclization occurs to form the cyclic structure characteristic of pasireotide.
  3. Salt Formation: The final step involves forming the pamoate salt from the base compound, which enhances its pharmacokinetic properties.
  4. Purification: Chromatographic techniques are employed to purify the compound, ensuring that impurities are minimized.

The synthesis process has been validated through multiple batches, confirming consistency and adherence to established specifications .

Molecular Structure Analysis

Pasireotide pamoate has a complex molecular structure characterized by its cyclic hexapeptide configuration. The molecular formula is C58H66N10O9C23H16O6C_{58}H_{66}N_{10}O_{9}\cdot C_{23}H_{16}O_{6}, with a relative molecular mass of approximately 1047.21 for the base and 1435.58 for the embonate salt .

Structural Features:

Chemical Reactions Analysis

Pasireotide pamoate undergoes several chemical reactions during its synthesis and metabolism:

  1. Peptide Bond Formation: Involves standard coupling reactions between amino acids.
  2. Cyclization Reactions: Facilitates the formation of the cyclic structure through intramolecular reactions.
  3. Salt Formation: The conversion from pasireotide base to pasireotide pamoate involves acid-base neutralization reactions.

In terms of metabolism, pasireotide exhibits minimal metabolic alteration, primarily undergoing hepatic clearance with some renal excretion .

Mechanism of Action

Pasireotide functions primarily as an agonist at multiple somatostatin receptors (specifically receptor types 1, 2, 3, and 5). Its mechanism involves:

  • Inhibition of Hormone Secretion: By binding to somatostatin receptors on pituitary cells, pasireotide inhibits ACTH secretion, which subsequently reduces cortisol production from adrenal glands.
  • Receptor Affinity: It has a notably high affinity for somatostatin receptor type 5 compared to other analogs, enhancing its efficacy in reducing hormone levels associated with Cushing's disease .

Pharmacokinetics

  • Absorption: Peak plasma concentrations occur within 0.25 to 0.5 hours post-administration.
  • Half-Life: The half-life is approximately 12 hours, allowing for effective dosing schedules .
  • Volume of Distribution: Greater than 100 liters, indicating extensive tissue distribution.
Physical and Chemical Properties Analysis

Pasireotide pamoate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to yellowish hygroscopic powder.
  • Solubility Profile: Practically insoluble in water at neutral pH but slightly soluble in dilute hydrochloric acid.
  • pKa Values: The base form shows two pKa values (10.2 and 9.1), indicating its behavior in different pH environments .
  • Stability: Stability data indicates that it maintains integrity under specified storage conditions.
Applications

The primary application of pasireotide pamoate is in treating Cushing's disease, particularly for patients who are not candidates for surgery or have not responded adequately to other treatments. Its ability to effectively lower cortisol levels makes it a critical therapeutic option in endocrinology.

Potential Future Applications:
Research continues into other possible indications for pasireotide, including its use in conditions related to dysregulated hormone secretion beyond Cushing's disease.

Molecular Pharmacology and Receptor Interaction Mechanisms

Multireceptor Ligand Affinity Profiles in Neuroendocrine Systems

Pasireotide exhibits a broad binding affinity across four somatostatin receptor subtypes (SSTR1, 2, 3, and 5), distinguishing it from first-generation SRLs like octreotide and lanreotide. Its affinity profile, quantified via radioligand binding assays, reveals:

  • High affinity for SSTR5 (IC₅₀ = 0.2–1.0 nM), with a 40-fold greater selectivity compared to octreotide [1] [4].
  • Moderate affinity for SSTR2 (IC₅₀ = 1.0–2.0 nM), approximately 7-fold lower than octreotide [1].
  • Significant binding to SSTR1 and SSTR3 (IC₅₀ = 5–10 nM), receptors less targeted by first-generation analogs [4].

This multireceptor engagement enables pasireotide to modulate diverse neuroendocrine pathways. In pituitary somatotroph adenomas, co-expression of SSTR2 and SSTR5 allows synergistic suppression of growth hormone (GH) secretion. Similarly, in corticotroph adenomas (Cushing’s disease), SSTR5 dominance correlates with potent inhibition of ACTH release—a therapeutic effect unattainable with SSTR2-selective agents [1] [4].

Table 1: Receptor Binding Affinities (IC₅₀) of Pasireotide vs. First-Generation SRLs

Receptor SubtypePasireotide (nM)Octreotide (nM)Selectivity Ratio (PAS/OCT)
SSTR19.3>1,000>107-fold ↑
SSTR21.00.42.5-fold ↓
SSTR31.534.523-fold ↑
SSTR50.27.035-fold ↑

Data compiled from [1] [4]

Subtype-Specific Activation Dynamics (SSTR5 vs. SSTR2 Dominance)

The functional dominance of SSTR5 activation underpins pasireotide’s efficacy in SSTR2-refractory tumors. Key dynamics include:

  • Hormone Secretion Control: In acromegaly, SSTR5 activation suppresses GH and IGF-1 more effectively in tumors with low SSTR2 expression. Phase II trials demonstrated biochemical control in 27% of octreotide-resistant patients after 3 months of pasireotide therapy, attributable to SSTR5-mediated cAMP inhibition [1] [5].
  • Antiproliferative Signaling: SSTR5 coupling to Gαi/o proteins triggers p38 MAPK and JNK pathways, inducing cell cycle arrest (via p21/p27 upregulation) and apoptosis. This contrasts with SSTR2, which primarily inhibits adenylyl cyclase [2] [4].
  • Receptor Heterodimerization: Pasireotide stabilizes SSTR2-SSTR5 heterodimers, enhancing β-arrestin recruitment and receptor internalization. This prolongs antisignaling effects beyond first-generation SRLs [2].

In pancreatic neuroendocrine tumors (NETs), SSTR5 overexpression correlates with pasireotide’s antitumor efficacy. In vitro studies show 50% greater suppression of cell proliferation vs. octreotide, attributable to SSTR5-mediated ERK1/2 dephosphorylation [4].

Structural Determinants of Somatostatin Receptor Binding Kinetics

Pasireotide’s unique structural scaffold optimizes receptor interaction kinetics:

  • Backbone Modifications: Incorporation of D-Phe at position 1 and L-Trp at position 4 stabilizes a type II’ β-turn conformation, enhancing SSTR5 accessibility [1] [4].
  • Side-Chain Engineering:
  • Aromatic residues (4-aminomethyl-benzamide) at position 3 increase hydrophobic interactions with SSTR5’s transmembrane helix 3 (TM3).
  • Ethylenediamine extension at C-terminus improves water solubility for sustained release in pamoate formulations [3] [4].
  • Binding Kinetics: Pasireotide dissociates 3-fold slower from SSTR5 (t₁/₂ = 58 min) than octreotide from SSTR2 (t₁/₂ = 19 min), prolonging its functional inhibition [1].

Molecular modeling reveals key interactions:

  • SSTR5 Pocket: Salt bridges between pasireotide’s Lys⁹ and Glu²⁹⁸ of SSTR5 stabilize high-affinity binding.
  • SSTR2 Pocket: Steric clashes with Phe²⁹⁴ explain reduced affinity relative to octreotide [1].

Table 2: Structural Features Governing Receptor Selectivity

Structural ElementRole in SSTR5 BindingRole in SSTR2 Binding
D-Phe¹Hydrophobic anchor to TM3Moderate affinity anchor
Cpa²Fills TM7 hydrophobic cleftSuboptimal fit vs. octreotide’s D-Phe¹
Tyr³(OMe)H-bond to Asn²⁸⁷ (TM6)Weak H-bond network
Lys⁹-EthylenediamineIonic bond to Glu²⁹⁸ (ECL3)No equivalent interaction

Adapted from [1] [4]

Properties

CAS Number

396091-79-5

Product Name

Pasireotide pamoate

IUPAC Name

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid

Molecular Formula

C81H82N10O15

Molecular Weight

1435.6 g/mol

InChI

InChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1

InChI Key

HSXBEUMRBMAVDP-QKXVGOHISA-N

SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Pasireotide pamoate; SOM 230; SOM-230; SOM230; trade name: Signifor; Signifor LAR.

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.